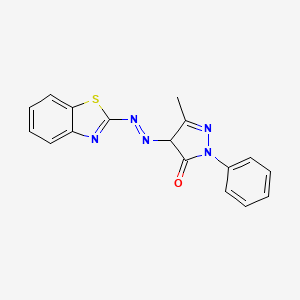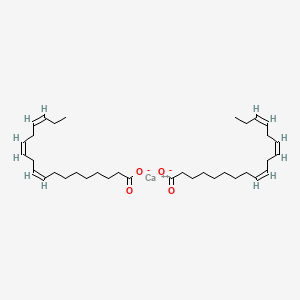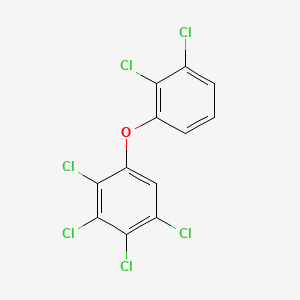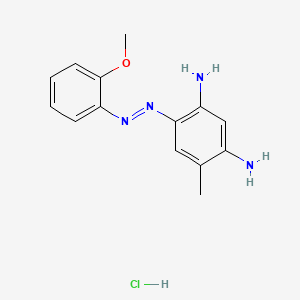
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H17ClN4O. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl and a toluene-2,4-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mechanism of Action
The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxyphenyl)azo)aniline hydrochloride
- 5-((2-Methoxyphenyl)azo)benzene-1,3-diamine hydrochloride
- 4-((2-Methoxyphenyl)azo)toluene-2,6-diamine hydrochloride
Uniqueness
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and binding properties. The presence of both methoxy and diamine groups enhances its versatility in forming complexes and undergoing various chemical transformations.
Properties
CAS No. |
83969-24-8 |
|---|---|
Molecular Formula |
C14H17ClN4O |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
DYUITDRPXBTQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


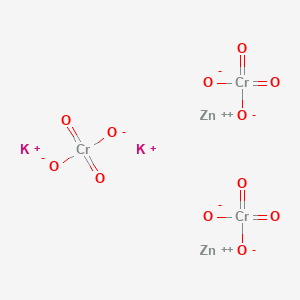

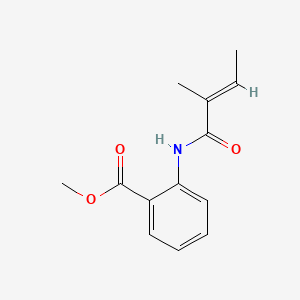

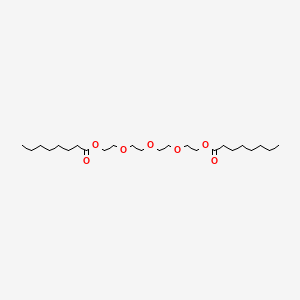

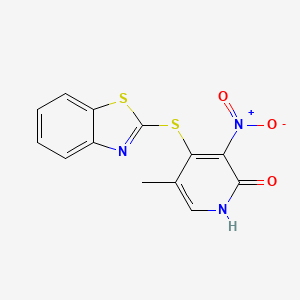
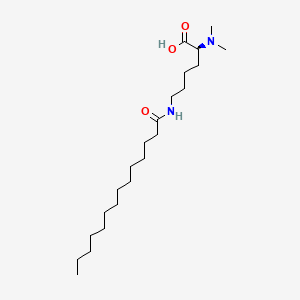
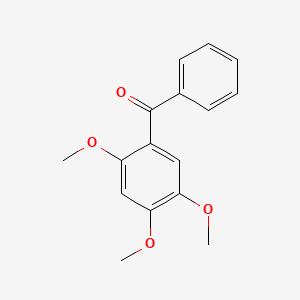
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
